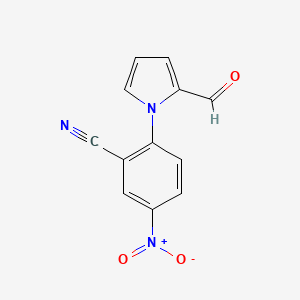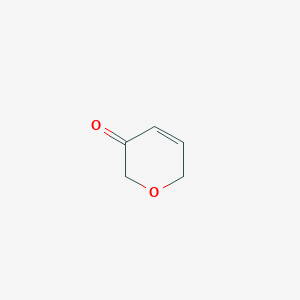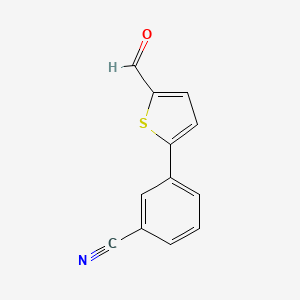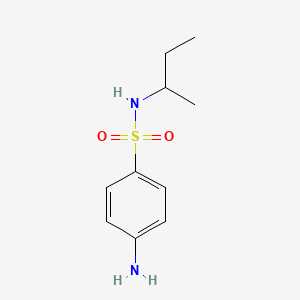
2-(2-formyl-1H-pyrrol-1-yl)-5-nitrobenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Formyl-1H-pyrrol-1-yl)-5-nitrobenzonitrile is an organic compound that belongs to the class of pyrrole derivatives It is characterized by the presence of a formyl group attached to the pyrrole ring and a nitro group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-formyl-1H-pyrrol-1-yl)-5-nitrobenzonitrile typically involves the reaction of 2-formylpyrrole with 5-nitrobenzonitrile under specific conditions. One common method involves the use of a Lewis acid catalyst to facilitate the reaction. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration can lead to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Formyl-1H-pyrrol-1-yl)-5-nitrobenzonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at elevated pressure and temperature.
Substitution: Halogenating agents like N-bromosuccinimide in an organic solvent at room temperature.
Major Products Formed
Oxidation: 2-(2-Carboxy-1H-pyrrol-1-yl)-5-nitrobenzonitrile.
Reduction: 2-(2-Formyl-1H-pyrrol-1-yl)-5-aminobenzonitrile.
Substitution: 2-(2-Formyl-1H-pyrrol-1-yl)-5-halobenzonitrile.
Wissenschaftliche Forschungsanwendungen
2-(2-Formyl-1H-pyrrol-1-yl)-5-nitrobenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, including heterocyclic compounds with potential biological activity.
Medicine: Research is ongoing to explore its potential as a precursor for the development of new pharmaceuticals with antimicrobial and anticancer properties.
Industry: It is used in the development of advanced materials, including organic semiconductors and dyes.
Wirkmechanismus
The mechanism of action of 2-(2-formyl-1H-pyrrol-1-yl)-5-nitrobenzonitrile involves its interaction with specific molecular targets. For instance, its antifungal activity is believed to be mediated by the inhibition of the enzyme HMG-CoA reductase in Candida species, leading to disruption of ergosterol synthesis and cell membrane integrity . The compound’s formyl and nitro groups play crucial roles in its reactivity and interaction with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Formyl-1H-pyrrol-1-yl)benzonitrile: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-(2-Formyl-1H-pyrrol-1-yl)acetonitrile: Contains an acetonitrile group instead of a benzonitrile group, affecting its chemical properties and reactivity.
2-(2-Formyl-1H-pyrrol-1-yl)butanoic acid: Contains a carboxylic acid group, making it more acidic and altering its solubility and reactivity.
Uniqueness
2-(2-Formyl-1H-pyrrol-1-yl)-5-nitrobenzonitrile is unique due to the presence of both formyl and nitro groups, which confer distinct chemical reactivity and biological activity
Eigenschaften
IUPAC Name |
2-(2-formylpyrrol-1-yl)-5-nitrobenzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N3O3/c13-7-9-6-10(15(17)18)3-4-12(9)14-5-1-2-11(14)8-16/h1-6,8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COCQHXMIXIRPNZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=O)C2=C(C=C(C=C2)[N+](=O)[O-])C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601241198 |
Source


|
| Record name | 2-(2-Formyl-1H-pyrrol-1-yl)-5-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601241198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
881041-11-8 |
Source


|
| Record name | 2-(2-Formyl-1H-pyrrol-1-yl)-5-nitrobenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=881041-11-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Formyl-1H-pyrrol-1-yl)-5-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601241198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(Furan-2-ylmethylidene)-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B1335398.png)







![2-[(1-Formylnaphthalen-2-yl)oxy]acetic acid](/img/structure/B1335433.png)





